molecular formula C46H66ClN5O8 B11827652 1-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethyl]-2-[(2E,4E,6E)-7-[1-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium-2-yl]hepta-2,4,6-trienylidene]-3,3-dimethylindole;chloride

1-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethyl]-2-[(2E,4E,6E)-7-[1-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium-2-yl]hepta-2,4,6-trienylidene]-3,3-dimethylindole;chloride

Cat. No.: B11827652
M. Wt: 852.5 g/mol
InChI Key: ISHBUBOOHQEWKB-UHFFFAOYSA-M
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Description

The compound “1-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethyl]-2-[(2E,4E,6E)-7-[1-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium-2-yl]hepta-2,4,6-trienylidene]-3,3-dimethylindole;chloride” is a complex organic molecule It features multiple ethoxy groups, an azido group, and a chloride ion

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound likely involves multiple steps, including the formation of the azido and methoxyethoxy groups. Typical reaction conditions might include:

    Solvents: Common solvents such as dichloromethane or ethanol.

    Catalysts: Catalysts like palladium or copper might be used to facilitate certain reactions.

    Temperature and Pressure: Reactions may be carried out at room temperature or under reflux conditions, depending on the specific step.

Industrial Production Methods

Industrial production would require scaling up the laboratory synthesis methods. This might involve:

    Batch Reactors: For controlled synthesis.

    Continuous Flow Reactors: For more efficient large-scale production.

    Purification Techniques: Such as chromatography or crystallization to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: The azido group can be oxidized to form different nitrogen-containing compounds.

    Reduction: The azido group can be reduced to an amine.

    Substitution: The ethoxy groups can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Such as alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the azido group might yield nitro compounds, while reduction could produce amines.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: The compound can be used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: It might serve as a catalyst or catalyst precursor in various chemical reactions.

Biology

    Bioconjugation: The azido group allows for bioconjugation with other biomolecules, useful in drug delivery and diagnostics.

    Fluorescent Probes: The indole moiety might be used in the design of fluorescent probes for imaging applications.

Medicine

    Drug Development:

    Therapeutics: The compound might have therapeutic properties, such as antimicrobial or anticancer activity.

Industry

    Materials Science: The compound could be used in the development of new materials with unique properties.

    Polymer Chemistry: It might be incorporated into polymers to impart specific functionalities.

Mechanism of Action

The compound’s mechanism of action would depend on its specific application. For example:

    Molecular Targets: It might interact with specific proteins or enzymes, inhibiting or activating their function.

    Pathways Involved: The compound could affect various cellular pathways, such as signal transduction or metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    1-[2-(2-Azidoethoxy)ethyl]-2,3-dimethylindole: A simpler analog with fewer ethoxy groups.

    1-[2-(2-Methoxyethoxy)ethyl]-2,3-dimethylindole: Another analog with a methoxyethoxy group.

Uniqueness

    Functional Groups: The presence of both azido and methoxyethoxy groups makes the compound unique.

Properties

Molecular Formula

C46H66ClN5O8

Molecular Weight

852.5 g/mol

IUPAC Name

1-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethyl]-2-[(2E,4E,6E)-7-[1-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium-2-yl]hepta-2,4,6-trienylidene]-3,3-dimethylindole;chloride

InChI

InChI=1S/C46H66N5O8.ClH/c1-45(2)39-15-11-13-17-41(39)50(22-25-54-30-33-58-36-35-56-28-27-52-5)43(45)19-9-7-6-8-10-20-44-46(3,4)40-16-12-14-18-42(40)51(44)23-26-55-31-34-59-38-37-57-32-29-53-24-21-48-49-47;/h6-20H,21-38H2,1-5H3;1H/q+1;/p-1

InChI Key

ISHBUBOOHQEWKB-UHFFFAOYSA-M

Isomeric SMILES

CC1(C2=CC=CC=C2[N+](=C1/C=C/C=C/C=C/C=C3C(C4=CC=CC=C4N3CCOCCOCCOCCOCCN=[N+]=[N-])(C)C)CCOCCOCCOCCOC)C.[Cl-]

Canonical SMILES

CC1(C2=CC=CC=C2[N+](=C1C=CC=CC=CC=C3C(C4=CC=CC=C4N3CCOCCOCCOCCOCCN=[N+]=[N-])(C)C)CCOCCOCCOCCOC)C.[Cl-]

Origin of Product

United States

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